4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-chlorophenyl)-1,3-thiazole.
Amination: The thiazole derivative is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. It has shown promising activity against various bacterial and fungal strains.
Pharmaceutical Research: It is used as a lead compound in the development of new drugs targeting specific diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial cell walls and fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It inhibits key enzymes involved in cell wall synthesis and membrane function, thereby exerting its antimicrobial effects. In cancer cells, it interferes with cell division and induces apoptosis.
Comparison with Similar Compounds
N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE can be compared with other thiazole derivatives:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also exhibits antimicrobial and anticancer properties but differs in its substitution pattern and specific biological activities.
5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: This derivative has shown antiviral activity and is used in agricultural applications.
The uniqueness of N-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15ClN2S |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-15(9-12(11)2)19-17-20-16(10-21-17)13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
SWBZTFNGWDLUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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